1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine
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Overview
Description
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a pyridine ring, which is further modified with a dimethylbenzenesulfonyl group and a carbonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
The synthesis of 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the pyridine ring with its specific substituents. Common synthetic routes may include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of Pyridine Ring: The pyridine ring with its substituents can be synthesized separately and then coupled to the piperazine ring through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine can be compared with other similar compounds, such as:
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]morpholine: Similar structure but with a morpholine ring.
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]pyrazine: Similar structure but with a pyrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBUPJHFRHQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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